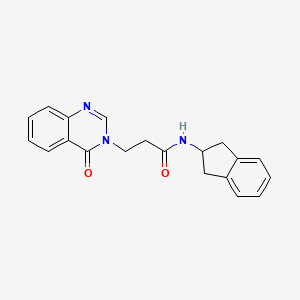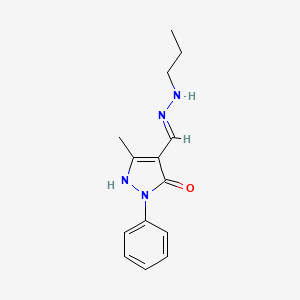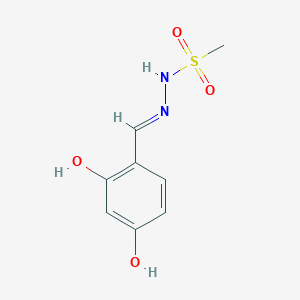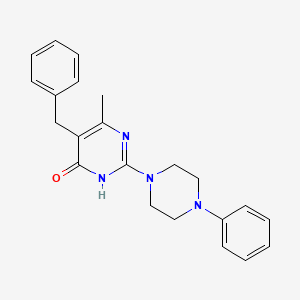![molecular formula C14H14ClN3O3S B6126119 N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)
N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CP-690,550 and belongs to the class of Janus kinase (JAK) inhibitors. JAK inhibitors have been found to be effective in treating various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAKs, the compound blocks the signaling pathways that lead to inflammation and autoimmune responses. This mechanism of action makes N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide a promising therapeutic agent for various autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been found to have significant biochemical and physiological effects in preclinical studies. The compound has been shown to reduce the levels of various cytokines and chemokines that are involved in inflammation and autoimmune responses. It has also been found to reduce the proliferation of T cells and B cells, which play a crucial role in autoimmune diseases. In addition, N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been shown to reduce the production of autoantibodies, which are antibodies that target the body's own tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is its specificity for JAKs. Unlike other immunosuppressive agents, N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide does not affect the entire immune system, which reduces the risk of infections and other adverse effects. However, the compound has some limitations for lab experiments. N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide is not water-soluble, which makes it difficult to use in some experimental settings. In addition, the compound has a short half-life, which requires frequent dosing in animal studies.
Orientations Futures
There are several future directions for the research on N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. One direction is to study the compound's potential in treating other autoimmune diseases, including multiple sclerosis, lupus, and alopecia areata. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further research is needed to understand the long-term safety and efficacy of N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide in humans.
Méthodes De Synthèse
The synthesis of N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with 3-pyridinemethanamine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide has been extensively studied for its therapeutic potential in various autoimmune diseases. In preclinical studies, it has been found to be effective in treating rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has also been studied for its potential in treating other diseases, including multiple sclerosis, lupus, and alopecia areata.
Propriétés
IUPAC Name |
N-[2-chloro-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-10(19)18-14-7-12(4-5-13(14)15)22(20,21)17-9-11-3-2-6-16-8-11/h2-8,17H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYNGVETYVBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(pyridin-3-ylmethylsulfamoyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)
![4-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenecarboxamide](/img/structure/B6126045.png)

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)
![4-{3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-3-oxopropyl}-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6126084.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)


![5-hydroxy-7-(4-methyl-1-piperidinyl)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione](/img/structure/B6126133.png)